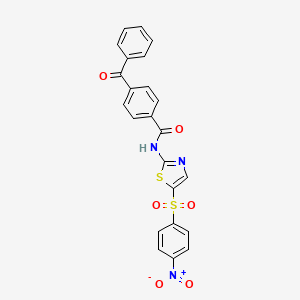![molecular formula C21H25N3O4S2 B2514507 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 923141-42-8](/img/structure/B2514507.png)
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide is a derivative of benzamide with a thiazole ring and sulfamoyl group. This structure suggests potential biological activity, as benzamide and thiazole moieties are often associated with various pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures within the papers indicate the significance of such derivatives in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves the coupling of a thiazole scaffold with a benzamide group. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . This suggests that a similar approach could potentially be applied to synthesize the compound , utilizing microwave-assisted techniques to couple the thiazole and benzamide moieties with the appropriate sulfamoyl and pentyloxy substituents.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a thiazole ring, as seen in the related compounds, is known to contribute to the binding affinity to biological targets . The sulfamoyl group, similar to the benzenesulfonamide group in the inhibitors described in paper , could play a role in the interaction with enzymes or receptors. The molecular docking studies of related compounds suggest that the spatial arrangement of these functional groups is key to their activity .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The thiazole ring can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the substitution pattern and the nature of the interacting species. The benzamide moiety can undergo acylation, amidation, and other reactions typical for carboxamides. The sulfamoyl group may also influence the overall reactivity, potentially undergoing hydrolysis or interacting with biological nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide would likely be influenced by its molecular structure. The presence of the thiazole ring and the sulfamoyl group could affect the compound's solubility, stability, and overall drug-likeness. For example, the related compounds showed good oral drug-like behavior, as predicted by ADMET properties . The gelation behavior of similar N-(thiazol-2-yl)benzamide derivatives also highlights the importance of non-covalent interactions, such as π-π stacking and hydrogen bonding, which could be relevant for the compound's physical state and solubility .
Aplicaciones Científicas De Investigación
Synthesis and Activity
Compounds structurally related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide have been synthesized and evaluated for their biological activities. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, such as N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide, have shown anti-inflammatory activity and were found to have no adverse effect on myocardial function at specific concentrations (Lynch et al., 2006). Additionally, the hydrochloride salts of similar compounds demonstrated anti-inflammatory activity across a range of concentrations.
Antifungal Applications
Compounds similar to the one , like 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives, have been prepared and characterized for their antifungal activity (Narayana et al., 2004). These compounds were evaluated against various fungi, indicating the potential of this class of compounds in antifungal applications.
Antimicrobial and Antibacterial Properties
A series of thiazole derivatives, including N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, have been synthesized and screened for antimicrobial activity. These compounds demonstrated significant growth inhibitory effects against various pathogens, with some being more potent than reference drugs (Bikobo et al., 2017). The antibacterial activity was particularly pronounced against Gram-positive strains, suggesting the potential of these compounds in antimicrobial applications.
Anticancer Activity
Compounds structurally related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide have also been investigated for their anticancer activity. For example, a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated against various cancer cell lines. Some derivatives showed higher anticancer activities than the reference drug, indicating the potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Corrosion Inhibition
Apart from biological activities, compounds from the benzothiazole family have been studied for their corrosion inhibiting effects. Benzothiazole derivatives were synthesized to study their corrosion inhibiting effect against steel in a 1 M HCl solution, offering extra stability and higher inhibition efficiencies than previously reported inhibitors (Hu et al., 2016). This highlights the potential industrial applications of such compounds in corrosion inhibition.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-4-5-6-13-28-16-9-7-15(8-10-16)20(25)23-21-22-18-12-11-17(14-19(18)29-21)30(26,27)24(2)3/h7-12,14H,4-6,13H2,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYJDULUFTWXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)
![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)
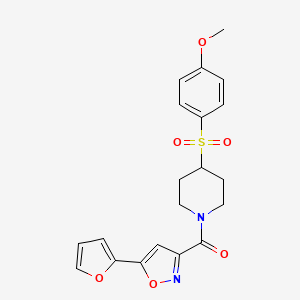
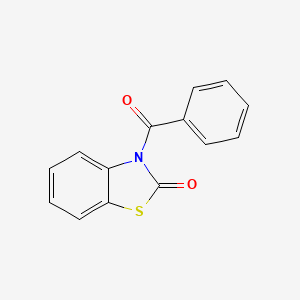
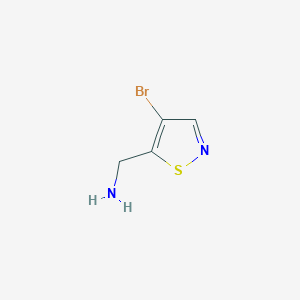
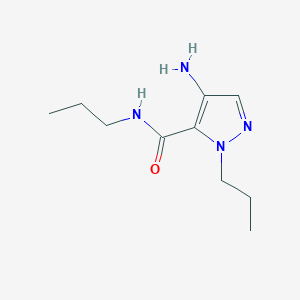
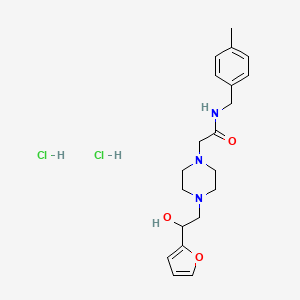
![N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514437.png)
![Ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2514438.png)
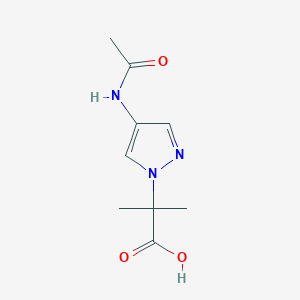
![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)
![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)
![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)
